5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide
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Overview
Description
5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide is an organic compound with the molecular formula C13H15NO2I. It is a derivative of indolium, characterized by the presence of a carboxyl group at the 5-position and four methyl groups at the 1, 2, and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide typically involves the reaction of 3H-indolium iodide with methylating agents such as methyl iodide. The reaction is carried out in an appropriate solvent, and the conditions are adjusted to achieve the desired product . The process can be summarized as follows:
Starting Material: 3H-indolium iodide
Methylating Agent: Methyl iodide
Solvent: Suitable organic solvent (e.g., methanol)
Reaction Conditions: Controlled temperature and time to ensure complete methylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial methods may also include additional purification steps to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce demethylated or hydrogenated products .
Scientific Research Applications
5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent dye for imaging and detection purposes.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and diagnostic tools.
Industry: Utilized in the development of organic electronic devices, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in redox reactions, bind to specific receptors, and modulate biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: Similar structure but lacks the carboxyl group at the 5-position.
5-Hydroxy-1,2,3,3-tetramethyl-3H-indolium iodide: Contains a hydroxyl group instead of a carboxyl group at the 5-position.
Uniqueness
5-Carboxy-1,2,3,3-tetramethyl-3H-indolium iodide is unique due to the presence of the carboxyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility, stability, and potential for forming various derivatives, making it valuable for diverse applications .
Properties
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-carboxylic acid;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.HI/c1-8-13(2,3)10-7-9(12(15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIMHJMDJGQKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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